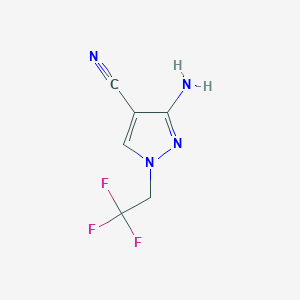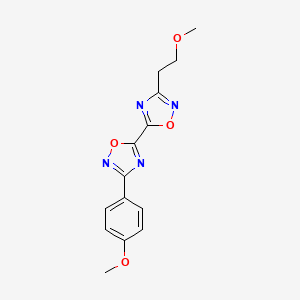
3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole, also known as MOBD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. MOBD is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to be a result of its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to bind to DNA and inhibit its replication, making it a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Orientations Futures
There are many potential future directions for 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole research. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Another area of interest is its potential as a fluorescent probe for detecting metal ions. Additionally, this compound's ability to inhibit DNA replication makes it a potential anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a multi-step process that involves the reaction of 4-methoxybenzohydrazide with ethyl acrylate to form the intermediate 3-(2-methoxyethyl)-3'-hydroxy-4-methoxybenzophenone. The intermediate is then reacted with phosphoryl chloride to form the corresponding acid chloride, which is subsequently reacted with amidoxime to form this compound. The overall synthesis method is complex but yields a high purity product.
Applications De Recherche Scientifique
3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. It has been investigated for its use as a fluorescent probe for detecting metal ions, as well as its potential as a photosensitizer for photodynamic therapy. This compound has also been studied for its use in organic electronics, specifically as a hole-transporting material in organic solar cells.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-19-8-7-11-15-13(21-17-11)14-16-12(18-22-14)9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXZQECXGYJFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)
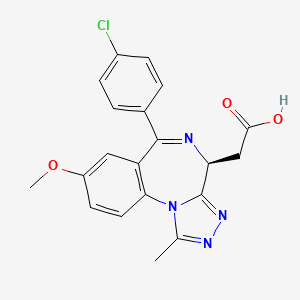
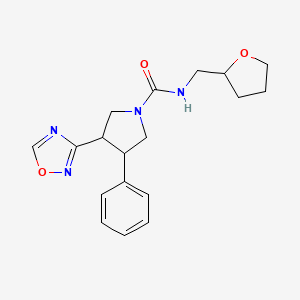
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

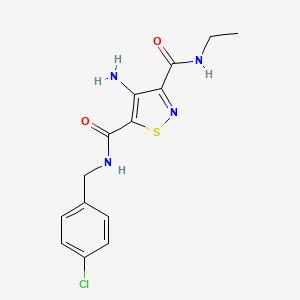
![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)
![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)

